molecular formula C8H17N3O2.HCl B1141939 L-NIL hydrochloride CAS No. 150403-89-7

L-NIL hydrochloride

Cat. No. B1141939
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of L-NIL involves selective pathways that ensure its high potency and specificity towards iNOS. Moore et al. (1994) detailed the synthetic approach, revealing that L-NIL exhibits an IC50 of 3.3 µM for mouse iNOS, which is significantly lower than that for rat brain constitutive NOS, indicating a 28-fold selectivity for iNOS. This synthesis pathway underscores the importance of precise molecular modifications to achieve targeted inhibitory effects (Moore et al., 1994).

Scientific Research Applications

L-NIL hydrochloride is a potent and moderately selective inhibitor of inducible nitric oxide synthase (iNOS) . It exhibits IC 50 values of 0.4-3.3 µM for iNOS as opposed to 8-38 and 17-92 µM for eNOS and nNOS, respectively . L-NIL effectively inhibits iNOS both in vitro and in vivo .

  • Specific Scientific Field : Immunology & Inflammation .
  • Summary of the Application : L-NIL has been used to demonstrate a critical role for iNOS in the immune response to infection by the protozoan L. major .
  • Results or Outcomes : The inhibition of iNOS by L-NIL can affect the immune response to certain infections, such as those caused by the protozoan L. major .
  • Scientific Field : Kidney Research
    • Summary of the Application : L-NIL has been used in research to prevent inflammation, oxidative stress, and autophagy in mouse kidneys induced by ischemia-reperfusion (IR) .
    • Methods of Application or Experimental Procedures : L-NIL was administered intraperitoneally at the end of cecal ligation and puncture (CLP) and at 6 hours after sepsis induction .
    • Results or Outcomes : The treatment led to a negligible increase in plasma NGAL compared to sham mice. It also led to a significant decrease in both TLR4 and IL1β protein contents and clusterin transcript. An increase in NFAT5 mRNA levels was observed, as compared with mice treated with vehicle. It also promoted a decrease in AR protein expression, as compared with animals treated with vehicle .

Safety And Hazards

L-NIL hydrochloride can cause serious eye irritation and skin irritation. It may be harmful by inhalation, ingestion, or skin absorption. It may also cause respiratory system irritation5.


properties

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWSATZDBEAOS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-NIL hydrochloride

CAS RN

159190-45-1, 150403-89-7
Record name N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159190-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-N6-(1-Iminoethyl)lysine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
28
Citations
Y Wang, MA Lawson, KW Kelley, R Dantzer - Brain, behavior, and immunity, 2010 - Elsevier
… Murine microglia (>95% CD11b + ) were pretreated with the iNOS inhibitor, L-NIL hydrochloride, at a dose (30 μM) that completely abrogated production of nitrite. L-NIL had no effect on …
Number of citations: 20 www.sciencedirect.com
S Simonet, A Rupin, C Badier-Commander… - European journal of …, 2004 - Elsevier
The inducible form of nitric oxide synthase (iNOS) is present in advanced atherosclerotic lesions. The aim of the present paper was to compare the functionality of iNOS in rabbits fed a …
Number of citations: 22 www.sciencedirect.com
M Bujalska-Zadrożny, R Wolińska… - Behavioural …, 2016 - ingentaconnect.com
… Tapentadol hydrochloride, L-NIL hydrochloride, and L-NIO hydrochloride were dissolved in saline. L-NOArg and 7-NI were suspended in 1% methylcellulose. Control animals received …
Number of citations: 9 www.ingentaconnect.com
SS Min - The Korean Journal of Physiology and Pharmacology, 2007 - koreascience.kr
… To determine which NOS is involved in the induction of arthritis and arthritic pain, a selective iNOS inhibitor L-NIL hydrochloride (L-NIL; Tocris, Eillisvile, MO, USA) and a selective nNOS …
Number of citations: 6 koreascience.kr
M Bujalska-Zadrozny, R Wolinska… - Behavioural …, 2015 - journals.lww.com
… Tapentadol hydrochloride, L-NIL hydrochloride, and L-NIO were dissolved in 0.9% saline. L-NOArg and 7-NI were suspended in 0.5% methylcellulose. Control animals received 0.9% …
Number of citations: 8 journals.lww.com
EH Kang, E Gebru, MH Kim, H Cheng, SC Park - Microbial pathogenesis, 2009 - Elsevier
… into the mechanism of NO production during EstA stimulation, several inhibitors, including that of p38 (SB203580), ERK1/2 (U0126), NF-κB (PDTC), and iNOS (L-NIL hydrochloride) …
Number of citations: 34 www.sciencedirect.com
KE Hurley, SK Banerjee, AC Stephens, MR Scribner… - mBio, 2023 - Am Soc Microbiol
… For L-NIL treatment, 100 µg/mL of L-NIL hydrochloride (Cayman) was added to the drinking water 24 h prior to infection. The L-NIL water was changed every 2 days from the day of …
Number of citations: 2 journals.asm.org
JL Webb, MW Harvey, DW Holden… - Infection and …, 2001 - Am Soc Microbiol
… To duplicate reaction mixtures, we added 2 mM L-NIL hydrochloride (Calbiochem-Novabiochem [UK] Ltd., Nottingham, United Kingdom) to identify iNOS-dependent conversion tol-…
Number of citations: 126 journals.asm.org
H Çevik‐Aras, J Ekström - Oral Diseases, 2010 - Wiley Online Library
… (CR1409, CCK-A receptor antagonist), luzindole (melatonin 2-preferring receptor antagonist), l-NAME (non-selective inhibitor of nitric oxide synthase) and l-NIL hydrochloride (selective …
Number of citations: 13 onlinelibrary.wiley.com
E Lopez-Rivera, P Jayaraman, F Parikh, MA Davies… - Cancer research, 2014 - AACR
Melanoma is one of the cancers of fastest-rising incidence in the world. Inducible nitric oxide synthase (iNOS) is overexpressed in melanoma and other cancers, and previous data …
Number of citations: 104 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.